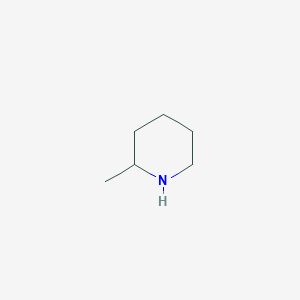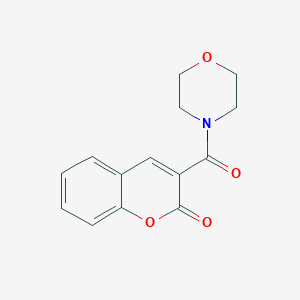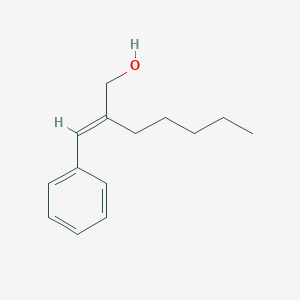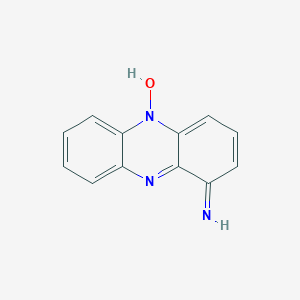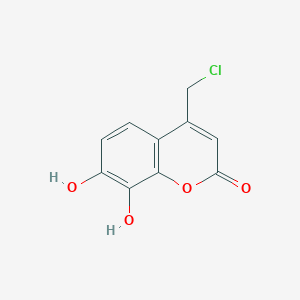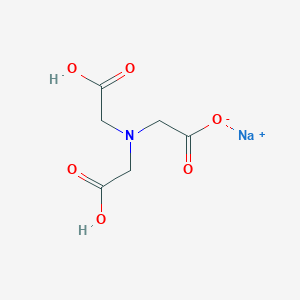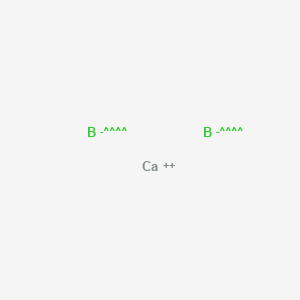![molecular formula C24H21N3O10S3 B095031 2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]- CAS No. 117-44-2](/img/structure/B95031.png)
2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-, also known as Acid Orange 7 (AO7), is a synthetic dye that is widely used in various industries, including textiles, paper, and leather. AO7 is a type of azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) that gives it its characteristic color. However, the extensive use of AO7 has raised concerns about its potential environmental and health impacts. Therefore, researchers have been studying the synthesis, mechanism of action, and physiological effects of AO7 to better understand its properties and potential applications.
作用机制
The mechanism of action of AO7 is not fully understood. However, it is believed that AO7 can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. AO7 can also generate reactive oxygen species (ROS) that can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
AO7 has been shown to have a wide range of biochemical and physiological effects. For example, AO7 can induce genotoxicity and mutagenicity in bacterial and mammalian cells. AO7 can also cause cytotoxicity and apoptosis in human liver cells. Additionally, AO7 can disrupt the endocrine system by interfering with hormone receptors and signaling pathways.
实验室实验的优点和局限性
AO7 has several advantages for lab experiments. For example, AO7 is relatively stable and easy to handle, which makes it a convenient model compound for studying the properties and behavior of azo dyes. However, AO7 also has some limitations. For example, AO7 is highly water-soluble, which makes it difficult to study its adsorption and desorption behavior in soil and sediment systems.
未来方向
There are several future directions for research on AO7. For example, researchers can study the degradation and removal of AO7 in wastewater treatment systems using advanced oxidation processes and bioremediation techniques. Researchers can also investigate the potential health impacts of AO7 on human and animal populations exposed to the dye through occupational or environmental exposure. Additionally, researchers can explore the use of AO7 as a therapeutic agent for cancer treatment, given its ability to induce apoptosis in cancer cells.
In conclusion, AO7 is a synthetic dye that has been extensively studied for its potential applications in various scientific fields. While the synthesis of AO7 is relatively simple and inexpensive, its potential environmental and health impacts have raised concerns among researchers and policymakers. Therefore, further research is needed to better understand the properties and behavior of AO7 and to develop effective strategies for its management and control.
合成方法
AO7 can be synthesized by a diazotization reaction between 4-amino-5-methoxy-2-methyl aniline and 2,7-naphthalenedisulfonic acid. The resulting diazonium salt is then coupled with phenylsulfonic acid to produce AO7. The synthesis process is relatively simple and inexpensive, which makes AO7 a popular choice for industrial applications.
科学研究应用
AO7 has been extensively studied for its potential applications in various scientific fields. For example, AO7 can be used as a model compound to study the adsorption and degradation of azo dyes in wastewater treatment. AO7 can also be used as a pH indicator in analytical chemistry and as a staining agent in histology and cytology.
属性
CAS 编号 |
117-44-2 |
|---|---|
分子式 |
C24H21N3O10S3 |
分子量 |
607.6 g/mol |
IUPAC 名称 |
4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H21N3O10S3/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33) |
InChI 键 |
QEYCCMMMEKIJFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N |
其他 CAS 编号 |
117-44-2 |
同义词 |
4-[(4-amino-5-methoxy-o-tolyl)azo]-5-[(phenylsulphonyl)oxy]naphthalene-2,7-disulphonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



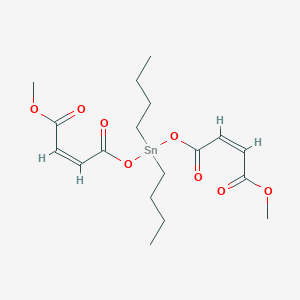

![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
